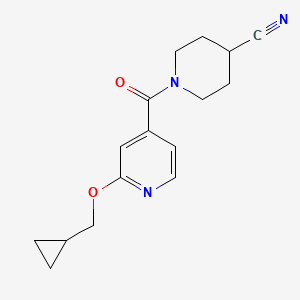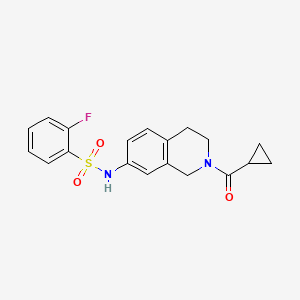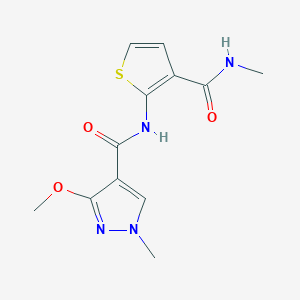
3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N4O3S and its molecular weight is 294.33. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those structurally similar to "3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide," have been a significant area of research. These studies involve the reaction of different precursors to produce novel compounds with potential biological activities. For example, research on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlights the importance of elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) in establishing the structures of synthesized compounds (Hassan, Hafez, & Osman, 2014). Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmacology and materials science.
Cytotoxicity Studies
Cytotoxicity studies are another vital area of research for compounds like "3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide." These studies assess the potential anticancer properties of the compounds by testing their ability to inhibit the growth of cancer cells. The synthesized pyrazole derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their therapeutic potential (Hassan, Hafez, & Osman, 2014).
Structural Analysis and Molecular Interactions
Structural analysis and the study of molecular interactions of compounds akin to "3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide" provide insights into their potential functionalities and applications. For instance, the synthesis, spectral, and X-ray crystal structure analysis of novel pyrazole derivatives reveals the molecular geometries and electronic structures, which are crucial for understanding their reactivity and interactions with biological targets. Studies also investigate the solvent effects on structural parameters and non-linear optical properties, indicating potential applications in materials science (Kumara et al., 2018).
Antidepressant and Antimicrobial Activities
Research into the antidepressant and antimicrobial activities of pyrazole derivatives, including those related to "3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide," is crucial for the development of new therapeutic agents. Studies have synthesized various pyrazoline derivatives and tested their antidepressant activities, with some compounds showing promising results compared to standard drugs. Additionally, antimicrobial activity assessments provide valuable information on the potential of these compounds as novel antibiotics or antifungal agents (Bilgin, Palaska, & Sunal, 1993).
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-13-9(17)7-4-5-20-12(7)14-10(18)8-6-16(2)15-11(8)19-3/h4-6H,1-3H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNRDXLCUGVEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)
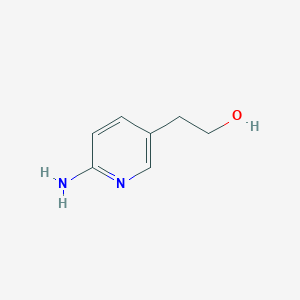
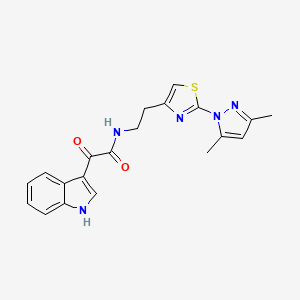
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2719185.png)
![Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2719187.png)
![1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2719189.png)
![5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine](/img/structure/B2719190.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2719193.png)
